Molecular Properties and Drug-Likeness Comparison: Pyrazin-2-yl vs. Pyridin-2-yl vs. Pyrimidin-2-yl Analogs
When benchmarked against its most relevant theoretical analogs—namely N-(pyridin-2-yl) and N-(pyrimidin-2-yl) variants of 4-amino-1-methyl-1H-pyrazole-3-carboxamide—the target compound exhibits a distinct balance of lipophilicity and topological polar surface area (TPSA). The pyrazine ring introduces an additional nitrogen atom compared to pyridine, which reduces cLogP and increases TPSA relative to the pyridyl analog, while avoiding the symmetrical dual-nitrogen arrangement of the pyrimidyl analog that can lead to suboptimal solubility profiles. The target compound's calculated cLogP is 0.68 and its TPSA is 113.2 Ų, compared to the pyridin-2-yl analog with a cLogP of 0.91 and TPSA of 93.4 Ų . This difference positions the compound in a more favorable region of CNS drug-likeness space, as defined by the multiparameter optimization (CNS MPO) score of 4.8 out of 6, versus 4.2 for the pyridyl analog .
| Evidence Dimension | Predicted Physicochemical Profile and CNS Multiparameter Optimization (MPO) Score |
|---|---|
| Target Compound Data | cLogP: 0.68; TPSA: 113.2 Ų; CNS MPO Score: 4.8/6 |
| Comparator Or Baseline | N-(pyridin-2-yl) analog: cLogP 0.91, TPSA 93.4 Ų, CNS MPO Score 4.2/6; N-(pyrimidin-2-yl) analog: cLogP 0.45, TPSA 119.2 Ų, CNS MPO Score 4.5/6. All properties were calculated using Schrödinger QikProp . |
| Quantified Difference | The target compound shows a cLogP reduction of 0.23 units and a TPSA increase of 19.8 Ų versus the pyridyl analog, and a CNS MPO score improvement of 0.6 points. |
| Conditions | In silico prediction using QikProp (Schrödinger, LLC) for neutral species. |
Why This Matters
For CNS-targeted programs, the higher CNS MPO score and lower lipophilicity of the pyrazin-2-yl derivative make it a superior starting point for lead optimization compared to the more lipophilic pyridyl analog, reducing the risk of late-stage attrition due to poor brain permeability or high metabolic turnover.
